Olaparib-d4 is a deuterated analog of Olaparib, a poly(ADP-ribose) polymerase inhibitor used primarily in cancer therapy. This compound is classified as a small molecule drug and is notable for its role in targeting tumors with specific genetic mutations, particularly those associated with homologous recombination deficiency. The introduction of deuterium in Olaparib-d4 enhances its pharmacokinetic properties, potentially improving the drug's efficacy and stability.
Olaparib-d4 is derived from Olaparib, which was first approved by the United States Food and Drug Administration for the treatment of certain types of ovarian cancer. The synthesis of Olaparib-d4 involves the incorporation of deuterium atoms into the original chemical structure to create a stable isotopic variant. This modification can lead to differences in metabolic pathways and pharmacological effects compared to its parent compound.
Classification:
The synthesis of Olaparib-d4 typically involves several key steps, including:
Technical details regarding the synthesis may include reaction conditions such as temperature, pressure, and reaction time, which are critical for optimizing yield and purity.
The molecular structure of Olaparib-d4 retains the core framework of Olaparib but features deuterium atoms replacing hydrogen atoms at specific positions. This alteration affects its molecular weight and can influence its interaction with biological targets.
Olaparib-d4 participates in various chemical reactions typical for poly(ADP-ribose) polymerase inhibitors:
Technical details about these reactions include kinetic parameters such as (inhibition constant) and (half-maximal inhibitory concentration), which are essential for understanding its potency.
Olaparib-d4 exerts its therapeutic effects by inhibiting poly(ADP-ribose) polymerase enzymes involved in DNA repair processes. This inhibition leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations).
Relevant data on its efficacy may include clinical trial results demonstrating improved outcomes in patients treated with this compound compared to standard therapies.
Relevant analyses may include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm structural integrity and purity.
Olaparib-d4 is primarily used in scientific research focused on cancer treatment. Its applications include:
Research continues into optimizing this compound for better clinical outcomes and expanding its use beyond current indications in oncology.
Deuterium (²H) incorporation into pharmaceutical compounds like Olaparib serves critical roles in drug metabolism studies, quantitative mass spectrometry, and internal standard development. Olaparib-d4, specifically deuterated at the cyclopropylcarbonyl moiety, employs strategic deuteration to preserve pharmacological activity while enabling precise tracking. The synthesis typically involves late-stage isotopic exchange or deuterated building block approaches [2] [5].
Table 1: Deuterium Incorporation Methods for Olaparib-d4
| Method | Reaction Conditions | Isotopic Purity | Yield |
|---|---|---|---|
| Catalytic H/D Exchange | PtO₂, D₂O, 80°C, 24h | 98–99% | 65% |
| Deuterated Synthon Route | cyclopropane-1-carbonyl-d4 chloride, DIPEA, DCM | >99% | 85% |
Challenges include minimizing isotopic dilution during purification and ensuring metabolic stability at the deuterated sites. Studies confirm that deuteration at the cyclopropyl position does not alter Olaparib’s affinity for Poly(ADP-Ribose) Polymerase 1 due to the distal location from the pharmacophore (nicotinamide-binding site) [6].
While Olaparib-d4 itself is stable (non-radioactive), its radiolabeled analogues (e.g., ¹⁸F-Olaparib) provide insights into optimizing isotopic tags for imaging. Key advancements address radiosynthesis efficiency and specific activity:
Table 2: Radiolabeling Efficiency of ¹⁸F-Olaparib vs. Precursor Types
| Precursor Type | Radiochemical Yield | Specific Activity (GBq/μmol) |
|---|---|---|
| Aryl Boronic Ester | 25 ± 5% | 50–100 |
| Aryl Stannane | 15 ± 3% | 30–60 |
| Aryl Iodide (Ullmann) | 10 ± 2% | 20–40 |
Imaging applications leverage ¹⁸F-Olaparib’s biodistribution equivalence to non-labeled Olaparib, enabling PET quantification of PARP-1 expression in tumors. Preclinical studies show tumor-to-muscle uptake ratios of 3.2 ± 0.36 in xenograft models, correlating with PARP-1 immunohistochemistry (r² = 0.89) [3] [10].
Stable isotopes (e.g., ²H, ¹³C) and non-isotopic chemical modifications serve distinct purposes in drug development. Olaparib-d4 exemplifies advantages specific to isotopic labeling:
Metabolic Stability: Deuterium isotope effects (kH/kD ≈ 2–10) can delay oxidative metabolism at C-D bonds. While Olaparib-d4’s deuteration site is not a primary metabolic hotspot, in vitro hepatocyte studies show 1.3-fold reduced clearance compared to non-deuterated Olaparib, enhancing its utility as an internal standard [5].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9